N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline: is an organic compound characterized by the presence of a fluoroaniline group attached to a diphenylbutenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline typically involves the reaction of 4,4-diphenylbut-3-en-1-ylamine with 3-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluoroaniline group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. In the case of receptor interactions, the compound may act as an agonist or antagonist, influencing the signaling pathways and cellular responses.
Comparison with Similar Compounds
- N-(4,4-Diphenylbut-3-en-1-yl)acetamide
- N-(4,4-Diphenylbut-3-en-1-yl)nipecotic acid
- N-(4,4-Diphenylbut-3-en-1-yl)guvacine
Comparison: N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline is unique due to the presence of the fluoroaniline group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
610754-72-8 |
---|---|
Molecular Formula |
C22H20FN |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(4,4-diphenylbut-3-enyl)-3-fluoroaniline |
InChI |
InChI=1S/C22H20FN/c23-20-13-7-14-21(17-20)24-16-8-15-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-15,17,24H,8,16H2 |
InChI Key |
UUGJJDGMBCGNMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCNC2=CC(=CC=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.